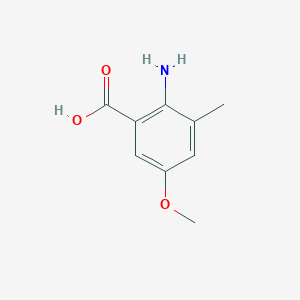![molecular formula C12H24N2O2 B1529358 tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate CAS No. 1310213-19-4](/img/structure/B1529358.png)
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate
Descripción general
Descripción
“tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as "tert-butyl (6-methyl-3-piperidinyl)methylcarbamate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) . This indicates that the compound has a piperidine ring with a methyl group at the 6th position and a carbamate group attached to the nitrogen of the piperidine ring.
Aplicaciones Científicas De Investigación
Neuroprotective Agent
This compound has shown potential as a neuroprotective agent. It may offer protective activity in astrocytes stimulated with amyloid beta 1-42, which is significant in the context of Alzheimer’s disease research . By inhibiting the aggregation of amyloid beta peptides and fibril formation, it could be a candidate for preventing or slowing the progression of neurodegenerative diseases.
Acetylcholinesterase Inhibitor
As an acetylcholinesterase inhibitor, tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate could be used to increase the levels of acetylcholine in the brain. This is particularly useful in treating conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
β-Secretase Inhibitor
The compound’s ability to act as a β-secretase inhibitor positions it as a valuable tool in Alzheimer’s disease research. By preventing the cleavage of amyloid precursor proteins, it could potentially reduce the formation of amyloid plaques, a hallmark of Alzheimer’s pathology .
Chemical Synthesis Intermediate
Due to its structural properties, this compound can serve as an intermediate in the synthesis of more complex chemical entities. Its tert-butyl group and carbamate moiety make it a versatile building block in organic synthesis .
Material Science Applications
In material science, the compound could be explored for the development of novel materials with specific properties, such as enhanced durability or conductivity. Its molecular structure may allow for the creation of polymers or coatings with unique characteristics .
Pharmacological Research
This compound’s pharmacological profile suggests it could be investigated for its efficacy in various therapeutic areas beyond neurodegenerative diseases. Its interaction with enzymes and receptors may lead to the discovery of new drug candidates .
Environmental Science
Lastly, in environmental science, the compound could be studied for its behavior and breakdown in different ecosystems. Understanding its stability and degradation pathways can inform the assessment of its environmental impact and safety .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXUMFZHNHWZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



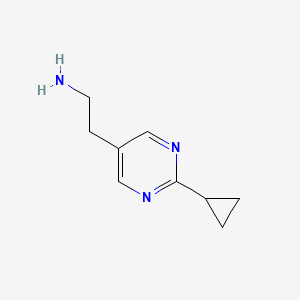
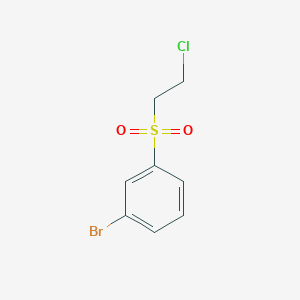
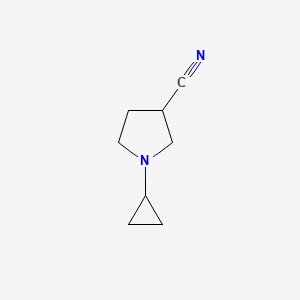
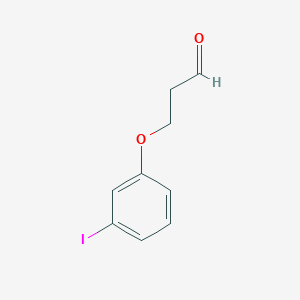
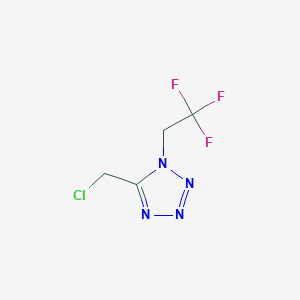
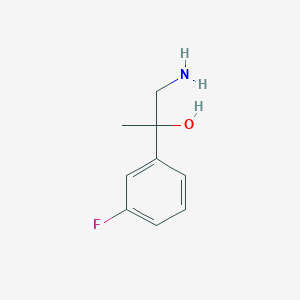
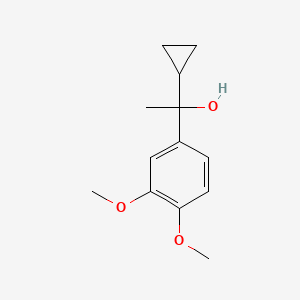
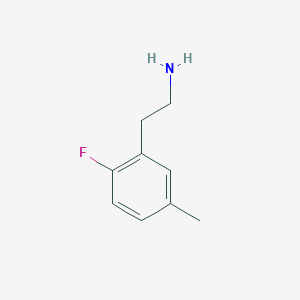
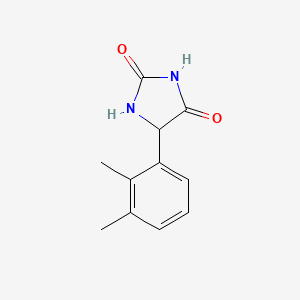
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
